肉桂地那非

描述

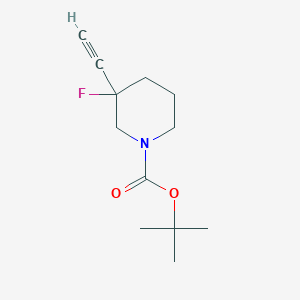

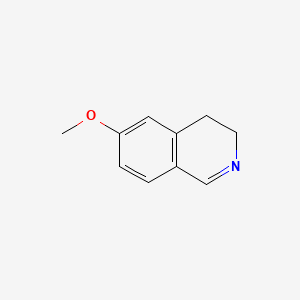

Cinnamyldenafil is a chemical compound with the molecular formula C32H38N6O3 . It is an analog of Sildenafil, the active ingredient in Viagra, and is often found in dietary supplements marketed for erectile dysfunction .

Molecular Structure Analysis

Cinnamyldenafil has a complex molecular structure, which includes a pyrazolo[4,3-d]pyrimidin-7-one moiety, a phenyl group, and a propenyl group . The exact structure can be found in chemical databases like ChemSpider .科学研究应用

1. 性功能障碍管理

肉桂,肉桂地那非的来源,因其在管理性功能障碍方面的潜力而受到研究。对雄性 Wistar 大鼠的研究表明,其甲醇提取物可以有效地管理年龄引起的性功能障碍。观察到这种作用对精子参数没有显着影响,但阴茎组织中的平滑肌和胶原水平发生了变化 (Goswami、Inamdar、Jamwal 和 Dethe,2013 年)。

2. 心血管和血液动力学效应

结构上与肉桂地那非相似的枸橼酸西地那非已被广泛研究其心血管作用。研究表明它具有适度的血管舒张特性,具有改善冠状动脉血流和冠状动脉血流储备的潜力。在心血管疾病患者中,它显示出动脉和肺压降低,而不会显着影响心率、心输出量或全身/肺血管阻力。鉴于肉桂地那非与西地那非的结构相似性,这些发现表明肉桂地那非具有潜在的心血管应用 (Gillies、Roblin 和 Jackson,2002 年)。

3. 对一氧化氮合酶途径的影响

枸橼酸西地那非对心脏组织中一氧化氮 (NO) 合酶途径的影响提供了肉桂地那非可能产生类似影响的见解。研究表明,西地那非通过诱导 NO 合酶同工型在心脏组织中诱导对缺血再灌注损伤的保护作用,表明肉桂地那非在类似情况下具有潜在的治疗应用 (Salloum、Yin、Xi 和 Kukreja,2003 年)。

4. 神经学应用

肉桂酰胺衍生物与肉桂地那非密切相关,已显示出治疗中枢和周围神经系统疾病的潜力。这些衍生物表现出一系列活性,包括抗惊厥、抗抑郁、神经保护、镇痛、抗炎、肌肉松弛和镇静特性。这表明肉桂地那非在神经学应用中可能的研究所需途径 (Gunia-Krzyżak、Pańczyk、Waszkielewicz 和 Marona,2015 年)。

5. 药代动力学优势

对类似于肉桂地那非的枸橼酸西地那非的研究导致开发出各种盐和共晶以提高其溶解度和生物利用度。这些改性显示出药代动力学优势,例如更快的溶解和增加的生物利用度,这可能与肉桂地那非基制剂的开发有关 (Sanphui、Tothadi、Ganguly 和 Desiraju,2013 年)。

属性

IUPAC Name |

5-[2-ethoxy-5-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N6O3/c1-4-10-26-29-30(36(3)35-26)32(40)34-31(33-29)25-21-24(14-15-28(25)41-5-2)27(39)22-38-19-17-37(18-20-38)16-9-13-23-11-7-6-8-12-23/h6-9,11-15,21H,4-5,10,16-20,22H2,1-3H3,(H,33,34,40)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVULWDXXZCBDIP-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC=CC5=CC=CC=C5)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C/C=C/C5=CC=CC=C5)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1446089-83-3 | |

| Record name | Cinnamyldenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)

![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)

![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)